molecular formula C14H17N3 B12889571 1-Ethyl-3-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole

1-Ethyl-3-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole

Cat. No.: B12889571
M. Wt: 227.30 g/mol
InChI Key: CDCFRMZJOHNOOV-UHFFFAOYSA-N
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Description

1-Ethyl-3-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-Ethyl-3-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones. For instance, the reaction of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines under specific conditions can yield the desired pyrazole derivative . Industrial production methods may involve the use of transition-metal catalysts and photoredox reactions to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit acetylcholinesterase, leading to the accumulation of acetylcholine and affecting nerve transmission . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-Ethyl-3-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole can be compared with other similar pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

1-ethyl-3-(2-methylphenyl)-5,6-dihydro-4H-pyrrolo[2,3-c]pyrazole

InChI

InChI=1S/C14H17N3/c1-3-17-14-12(8-9-15-14)13(16-17)11-7-5-4-6-10(11)2/h4-7,15H,3,8-9H2,1-2H3

InChI Key

CDCFRMZJOHNOOV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(CCN2)C(=N1)C3=CC=CC=C3C

Origin of Product

United States

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